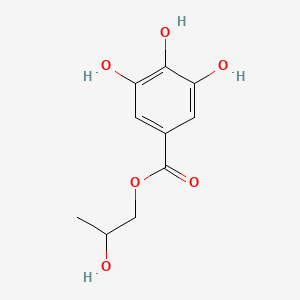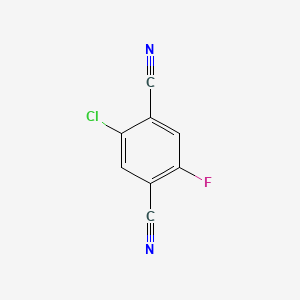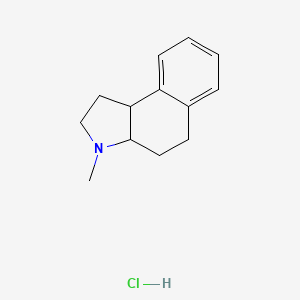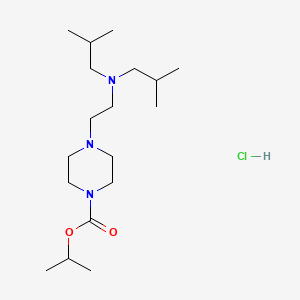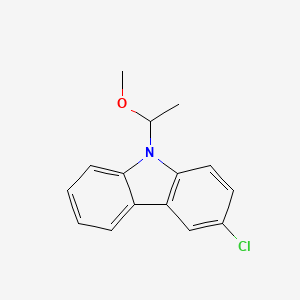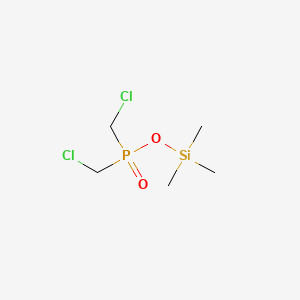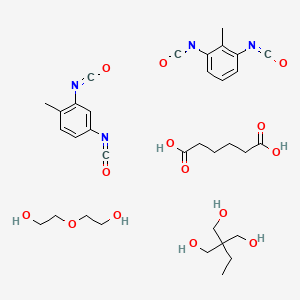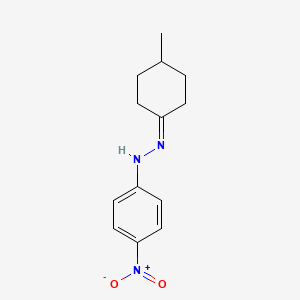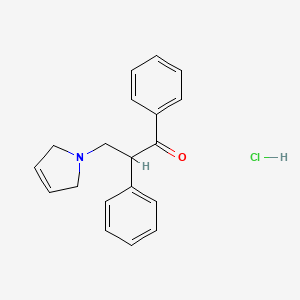
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with a pyrrolinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ketonization of benzoic acid and propionic acid over a catalyst such as calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of the desired ketone with high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for other bioactive molecules
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: A simpler aryl ketone with similar structural features.
Phenmetrazine: A derivative of propiophenone used as an appetite suppressant.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, exhibiting diverse biological activities
Uniqueness
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is unique due to the combination of the phenyl, pyrrolinyl, and propiophenone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
31617-17-1 |
|---|---|
Formule moléculaire |
C19H20ClNO |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
3-(2,5-dihydropyrrol-1-yl)-1,2-diphenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19NO.ClH/c21-19(17-11-5-2-6-12-17)18(15-20-13-7-8-14-20)16-9-3-1-4-10-16;/h1-12,18H,13-15H2;1H |
Clé InChI |
AZNVGKVGQKSOIC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


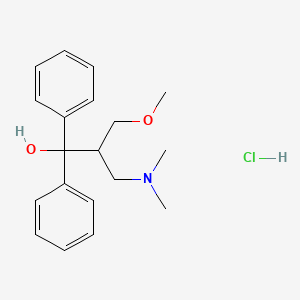
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
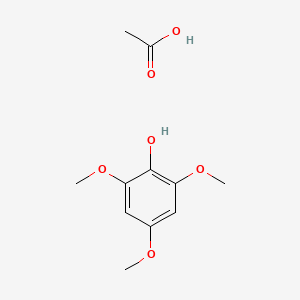
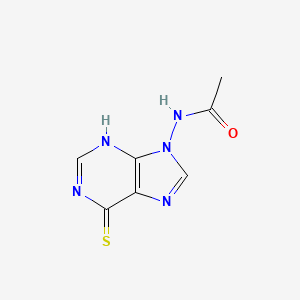

![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
